[3-(1H-benzimidazol-2-yl)piperidin-1-yl](3-ethoxyphenyl)methanone
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Overview
Description
2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a piperidine ring and a benzodiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-(piperidin-1-yl)pyridine exhibit similar structural features and pharmacological activities.
Benzodiazole Derivatives: Compounds such as 2-(1-benzoylpiperidin-3-yl)-1H-benzodiazole share the benzodiazole moiety and are studied for their biological activities.
Uniqueness
2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of the piperidine and benzodiazole rings, which may confer distinct pharmacological properties not observed in other similar compounds .
Properties
Molecular Formula |
C21H23N3O2 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-2-26-17-9-5-7-15(13-17)21(25)24-12-6-8-16(14-24)20-22-18-10-3-4-11-19(18)23-20/h3-5,7,9-11,13,16H,2,6,8,12,14H2,1H3,(H,22,23) |
InChI Key |
SEABUCRTVFSJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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